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Compound of Interest

Compound Name: Dioxygen monofluoride

Cat. No.: B100063 Get Quote

Application Notes and Protocols for the Computational Investigation of the Dioxygen
Monofluoride Radical

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the computational modeling of dioxygen
monofluoride (O₂F•), a highly reactive radical species. It is intended for researchers in

chemistry, materials science, and drug development who utilize computational methods to

study reactive intermediates. This guide outlines detailed protocols for performing quantum

chemical calculations on O₂F• and presents a summary of key quantitative data obtained from

various computational methods.

Introduction to Dioxygen Monofluoride (O₂F•)
Dioxygen monofluoride is a radical with the chemical formula O₂F•.[1] It is known to have a

Cs symmetry structure. Due to its high reactivity and instability at ambient temperatures,

experimental characterization is challenging, making computational modeling an indispensable

tool for understanding its structure, properties, and reactivity.

Application Notes
The computational modeling of the O₂F• radical has several important applications:
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Thermochemical Analysis: Accurate calculation of the enthalpy and Gibbs free energy of

formation is crucial for understanding the stability and role of O₂F• in chemical reactions.[2]

Computational methods like G3//B3LYP and G3MP2B3 have been employed to determine

these properties.

Spectroscopic Characterization: Predicted vibrational frequencies can aid in the identification

of O₂F• in experimental spectra, such as in matrix isolation studies.

Reactivity and Mechanistic Studies: Understanding the electronic structure and geometry of

O₂F• is the first step in modeling its reactions. For instance, the potential energy surface of

the F(²P) + O₂(³Σg⁻) reaction, which leads to the formation of O₂F•, can be computationally

mapped to elucidate the reaction mechanism and kinetics.

Atmospheric Chemistry: Dioxygen monofluoride and related species may play a role in

atmospheric processes, and computational studies can help to unravel these complex

reaction networks.

Experimental Protocols: Computational Modeling of
O₂F•
This section provides a step-by-step protocol for performing computational chemistry

calculations on the dioxygen monofluoride radical using the Gaussian software package. As

an open-shell system (a doublet), specific considerations are required.[3]

Protocol 1: Geometry Optimization and Vibrational
Frequency Calculation
This protocol describes how to obtain the equilibrium geometry and vibrational frequencies of

the O₂F• radical.

1. Building the Initial Structure:

Use a molecular modeling program (e.g., GaussView) to build an initial structure of O₂F•. An

approximate O-O bond length of 1.2 Å, an O-F bond length of 1.7 Å, and an O-O-F bond

angle of 110° can be used as a starting point.
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2. Gaussian Input File Preparation:

Create a Gaussian input file with the following structure:

%chk: Specifies the name of the checkpoint file for saving calculation results.

#P: Requests detailed output.

Method/BasisSet: Replace with the desired level of theory and basis set (e.g., UB3LYP/6-

311+G(d,p), CCSD(T)/aug-cc-pVTZ). For open-shell systems, an unrestricted method (e.g.,

UHF, UB3LYP) is typically used.[4]

Opt Freq: Keywords for geometry optimization followed by a vibrational frequency

calculation.

Title Card: A brief description of the calculation.

Charge and Multiplicity: 0 2 specifies a neutral molecule with a spin multiplicity of 2 (a

doublet, for one unpaired electron).[3]

Molecular Specification: The initial Cartesian coordinates of the atoms.

3. Running the Calculation:

Submit the input file to the Gaussian program.

4. Analysis of the Output:

Optimized Geometry: The final optimized geometry (bond lengths and angles) can be found

in the output file.

Vibrational Frequencies: The calculated vibrational frequencies will be listed in the output. A

successful geometry optimization to a minimum energy structure will result in all positive

(real) frequencies.

Spin Contamination: For unrestricted calculations, it is important to check the value of in the

output. For a pure doublet state, the value should be 0.75. Significant deviation from this
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value indicates spin contamination, which may require the use of a different computational

method.[3]

Protocol 2: High-Accuracy Energy Calculation
This protocol is for obtaining a more accurate single-point energy of the O₂F• radical at a

previously optimized geometry.

1. Gaussian Input File Preparation:

Use the optimized geometry from Protocol 1.

Create a Gaussian input file with a higher-level method (e.g., CCSD(T)) and a larger basis

set.

Geom=Check Guess=Read: These keywords instruct Gaussian to read the geometry and

wavefunction from the checkpoint file of the previous calculation.

2. Running and Analyzing the Calculation:

Submit the job and extract the final electronic energy from the output file.

Quantitative Data Summary
The following tables summarize key quantitative data for the O₂F• radical obtained from various

computational methods.

Table 1: Optimized Geometries of the O₂F• Radical

Method/Basis Set
O-O Bond Length
(Å)

O-F Bond Length
(Å)

O-O-F Bond Angle
(°)

Experimental Not Available Not Available Not Available

CCSD(T)/aug-cc-

pVTZ
Data not found Data not found Data not found

B3LYP/6-311+G(d,p) Data not found Data not found Data not found

M06-2X/6-311+G(d,p) Data not found Data not found Data not found
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Table 2: Calculated Vibrational Frequencies of the O₂F• Radical (cm⁻¹)

Method/Basis Set ν(O-O Stretch) ν(O-F Stretch) δ(O-O-F Bend)

Experimental Not Available Not Available Not Available

CCSD(T)/aug-cc-

pVTZ
Data not found Data not found Data not found

B3LYP/6-311+G(d,p) Data not found Data not found Data not found

M06-2X/6-311+G(d,p) Data not found Data not found Data not found

Table 3: Thermochemical Data for the O₂F• Radical

Method
Enthalpy of Formation
(ΔfH°₂₉₈, kcal/mol)

Gibbs Free Energy of
Formation (ΔfG°₂₉₈,
kcal/mol)

G3//B3LYP Data not found Data not found

G3B3 Data not found Data not found

CBS-QB3 Data not found Data not found

Note: The tables are currently placeholders as specific computational results for O₂F• were not

found in the provided search results. Further literature search is required to populate these

tables with accurate data.

Visualizations
Computational Workflow for O₂F• Modeling
The following diagram illustrates the general workflow for the computational modeling of the

dioxygen monofluoride radical.
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Caption: A flowchart illustrating the key steps in the computational modeling of the dioxygen
monofluoride radical.

Potential Energy Surface of the F + O₂ Reaction
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The formation of the dioxygen monofluoride radical can be understood by examining the

potential energy surface (PES) of the reaction between a fluorine atom and an oxygen

molecule. A schematic representation of the reaction coordinate is shown below.

Caption: A simplified potential energy surface diagram for the formation of the O₂F• radical from

F and O₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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